(Oxiran-2-yl)methyl decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Oxiran-2-yl)methyl decanoate is an organic compound with the molecular formula C13H24O3 and a molecular weight of 228.33 g/mol . It is characterized by the presence of an oxirane ring (epoxide) attached to a decanoate ester group.
Mechanism of Action
Target of Action
It’s known that epoxides, such as (oxiran-2-yl)methyl decanoate, often target various biological macromolecules, including proteins and nucleic acids .
Mode of Action
Epoxides are generally known to react with nucleophiles in biological systems, such as the amino, hydroxyl, and sulfhydryl groups of proteins, leading to potential modifications in their structure and function .
Biochemical Pathways
It’s known that epoxides can participate in various biochemical reactions, including ring-opening reactions, which can lead to the formation of a range of derivatives .
Pharmacokinetics
The compound’s logp value of 306910 suggests that it may have good lipophilicity, which could potentially influence its absorption and distribution in the body .
Result of Action
Given its epoxide group, it may potentially react with various biological targets, leading to modifications in their structure and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Oxiran-2-yl)methyl decanoate typically involves the reaction of decanoic acid with an oxirane-containing alcohol under esterification conditions. The reaction can be catalyzed by acids such as sulfuric acid or by using dehydrating agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: The oxirane ring in this compound can undergo oxidation reactions, leading to the formation of diols or other oxidized products.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and carboxylic acids.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Tertiary amines can catalyze the ring-opening of the oxirane ring by carboxylic acids, forming β-hydroxypropyl esters.
Major Products:
Oxidation: Diols or other oxidized derivatives.
Reduction: Alcohols.
Substitution: β-hydroxypropyl esters.
Scientific Research Applications
(Oxiran-2-yl)methyl decanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of polymers and resins.
Industry: Utilized in the production of plasticizers, adhesives, and coatings due to its reactivity and stability.
Comparison with Similar Compounds
(Oxiran-2-yl)methyl hexanoate: Similar structure but with a shorter alkyl chain.
(Oxiran-2-yl)methyl octanoate: Similar structure with an intermediate-length alkyl chain.
(Oxiran-2-yl)methyl dodecanoate: Similar structure but with a longer alkyl chain.
Uniqueness: (Oxiran-2-yl)methyl decanoate is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. This makes it particularly suitable for applications requiring a balance between hydrophobicity and reactivity, such as in the synthesis of specialized polymers and environmental research.
Properties
IUPAC Name |
oxiran-2-ylmethyl decanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c1-2-3-4-5-6-7-8-9-13(14)16-11-12-10-15-12/h12H,2-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBIESPTFIVNEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC1CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564506 |
Source
|
Record name | (Oxiran-2-yl)methyl decanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26411-50-7 |
Source
|
Record name | (Oxiran-2-yl)methyl decanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.